

# Technical Guide: 2,7-Dimethyl-1H-benzo[d]imidazole

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## Compound of Interest

Compound Name:	2,7-Dimethyl-1H-benzo[d]imidazole
CAS No.:	23291-66-9
Cat. No.:	B2823866

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## Physicochemical Properties, Synthesis, and Functionalization[1]

### Executive Summary

**2,7-Dimethyl-1H-benzo[d]imidazole** (CAS: 582-60-5 for the 2,4-dimethyl tautomer) is a bicyclic heteroaromatic compound characterized by a benzene ring fused to an imidazole ring, with methyl substitutions at the C2 and C7 positions.[1]

This compound represents a critical "privileged scaffold" in drug discovery due to its structural similarity to purine nucleotides and its ability to engage in hydrogen bonding and  $\pi$ -stacking interactions.[1] Unlike the more common 5,6-dimethyl isomer (found in Vitamin B12), the 2,7-dimethyl substitution pattern introduces unique steric constraints near the N-H moiety, significantly influencing its coordination chemistry and binding selectivity in kinase active sites.

**Key Technical Insight:** In solution, 2,7-dimethyl-1H-benzimidazole exists in rapid tautomeric equilibrium with 2,4-dimethyl-1H-benzimidazole.[1] The "2,7" designation is often preferred

when discussing metal coordination or specific binding modes where the steric bulk of the methyl group adjacent to the NH is the defining feature.

## Physicochemical Profile

The following data summarizes the core properties of the molecule. Note that due to tautomerism, experimental values often reflect the equilibrium mixture.[1]

Property	Value / Description	Notes
IUPAC Name	2,7-Dimethyl-1H-benzo[d]imidazole	Tautomer of 2,4-dimethyl-1H-benzo[d]imidazole
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	
Molecular Weight	146.19 g/mol	
Appearance	Beige to off-white solid	Crystalline foam or powder
Melting Point	170–175 °C (approx.)[1]	Varies by crystal habit/purity
pKa (Conjugate Acid)	~6.2	More basic than unsubstituted benzimidazole (pKa 5.5) due to electron-donating methyls. [1]
LogP	~2.1	Moderate lipophilicity; suitable for CNS penetration.[1]
Solubility	Soluble in DMSO, MeOH, EtOH; Low in H <sub>2</sub> O	Protonation (pH < 5) drastically increases aqueous solubility.[1]

## Synthetic Methodology

The most robust synthesis of 2,7-dimethylbenzimidazole utilizes the condensation of 3-methyl-1,2-phenylenediamine with a C2 synthon (orthoester or acetic acid).[1] The following protocol, adapted from recent iridium-catalyzed borylation studies, offers high yield and purity.

## Protocol: Condensation via Trimethylorthoacetate[1][2]

Reaction Principle: The reaction proceeds through the formation of an imidate intermediate followed by cyclization and loss of methanol.

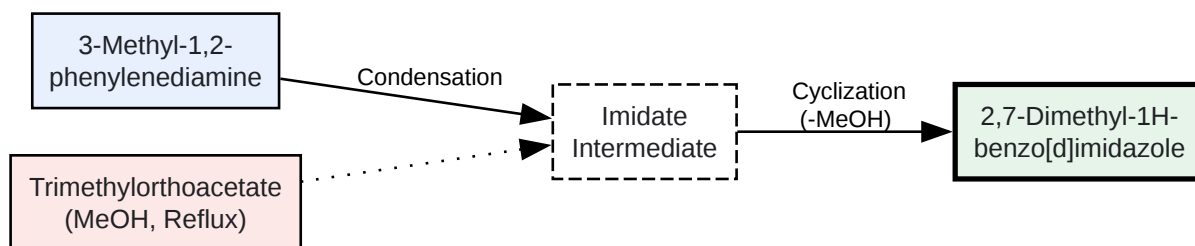
Reagents:

- 3-Methyl-1,2-phenylenediamine (1.0 equiv)[1]
- Trimethylorthoacetate (2.0 equiv)
- Methanol (Solvent)
- Silica gel (for purification)[2]

Step-by-Step Workflow:

- Dissolution: Charge a round-bottom flask with 3-methyl-1,2-phenylenediamine (e.g., 6.0 mmol) and dissolve in Methanol (5 mL).
- Addition: Add trimethylorthoacetate (6.0 mmol, 1.0 equiv) dropwise to the stirring solution.
- Reflux: Heat the mixture to reflux (approx. 65 °C).
- Completion: After 20 minutes, add a second portion of trimethylorthoacetate (1.0 equiv) to drive the reaction to completion. Continue reflux for 20 minutes. Monitor by TLC (Eluent: 10% MeOH in CH<sub>2</sub>Cl<sub>2</sub>).
- Work-up: Evaporate the solvent under reduced pressure to yield a crude residue.
- Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 8% MeOH in CH<sub>2</sub>Cl<sub>2</sub>).
- Yield: Expect ~60–75% yield of a beige solid.

## Visualization: Synthetic Pathway



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Caption: Synthetic route via orthoester condensation. The 3-methyl group on the diamine dictates the 4/7 substitution on the benzimidazole core.

## Structural Characterization (NMR)

Accurate identification requires distinguishing the 2,7-isomer from other dimethyl derivatives.<sup>[1]</sup>

The following <sup>1</sup>H NMR data (in DMSO-d<sub>6</sub>) is diagnostic.

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment Logic
NH	12.12	Singlet (br)	1H	Exchangeable proton; shift varies with concentration.[1]
C4-H / C7-H	7.25	Doublet (J = 7.8 Hz)	1H	Proton adjacent to the bridgehead, deshielded by aromatic current. [1]
C5-H / C6-H	6.99	Triplet (J = 7.6 Hz)	1H	Proton at the meta position relative to bridgehead.[1]
C6-H / C5-H	6.90	Doublet (J = 7.3 Hz)	1H	Proton adjacent to the methyl group (shielded slightly).[1]
C2-CH <sub>3</sub>	2.48	Singlet	3H	Methyl on the imidazole ring (characteristic shift ~2.5 ppm). [1]
C7-CH <sub>3</sub>	2.47	Singlet	3H	Methyl on the benzene ring (often overlaps with C2-Me).[1]

Note on Tautomerism: In the <sup>1</sup>H NMR spectrum, the signals for H4 and H7 (and the methyls) may appear averaged or distinct depending on the solvent and temperature. In DMSO-d<sub>6</sub>, rapid

exchange often simplifies the spectrum, making the molecule appear symmetric (effectively "2,4-dimethyl" and "2,7-dimethyl" signals average out).[1]

## Reactivity & Functionalization

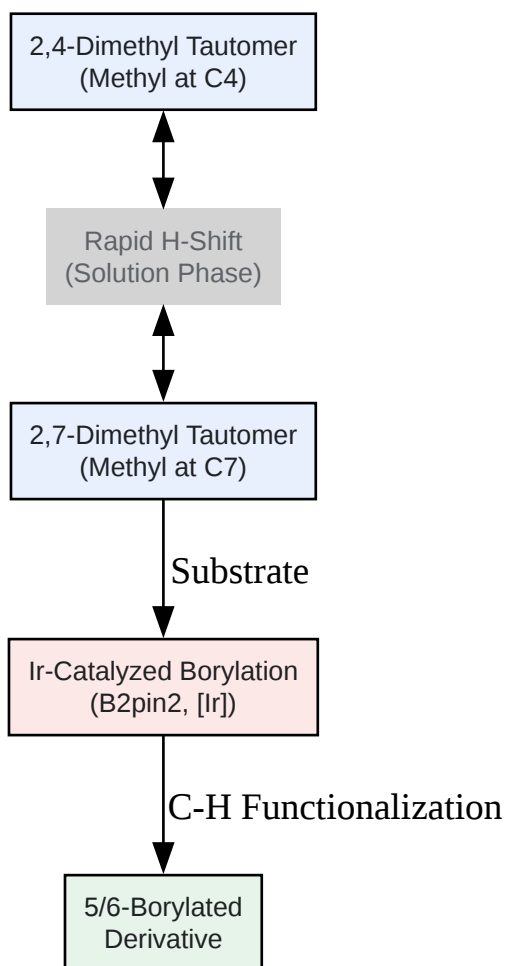
The 2,7-dimethyl scaffold is not chemically inert; it serves as a versatile substrate for modern C-H activation chemistries.[1]

## Iridium-Catalyzed C-H Borylation

Recent studies utilizing  $[\text{Ir}(\text{COD})\text{OMe}]_2$  catalysts have shown that 2,7-dimethylbenzimidazole undergoes selective C-H borylation.[1]

- **Selectivity:** The steric bulk of the 7-methyl group (or 4-methyl) directs borylation to the sterically accessible C5 or C6 positions.
- **Application:** This allows for the late-stage introduction of aryl groups via Suzuki-Miyaura coupling, rapidly expanding library diversity for SAR (Structure-Activity Relationship) studies.  
[1]

## Visualization: Tautomerism & Reactivity



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Caption: Tautomeric equilibrium and subsequent C-H functionalization pathway.

## Biological & Industrial Relevance[1][3][4][5][6][7] Medicinal Chemistry

- Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 2,7-dimethyl substitution provides a unique steric profile that can induce selectivity for specific kinase isoforms by clashing with the "gatekeeper" residues in the ATP-binding pocket.[1]
- Anthelmintic Activity: While less potent than 2-carbamate derivatives (e.g., albendazole), the alkyl-substituted core retains tubulin-binding affinity, serving as a lead for overcoming resistance in parasitic nematodes.[1]

## Catalysis (Ligand Design)

- Pincer Ligands: The N3 nitrogen of the imidazole ring is a robust donor for transition metals. 2,7-Dimethylbenzimidazole is used as a backbone for PCN (Phosphine-Carbon-Nitrogen) pincer ligands.[1] The methyl group at C7 prevents "rolling" of the ligand, enforcing a rigid geometry around the metal center (e.g., Nickel or Palladium), which is crucial for stereoselective catalysis.

## References

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